molecular formula C15H23N3 B1198858 2,4,6-Triethylphenyl(imino)imidazolidine CAS No. 4794-81-4

2,4,6-Triethylphenyl(imino)imidazolidine

Cat. No.: B1198858
CAS No.: 4794-81-4
M. Wt: 245.36 g/mol
InChI Key: XOAGCCJOUUJQMP-UHFFFAOYSA-N
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Description

2,4,6-Triethylphenyl(imino)imidazolidine (TEP) is a phenyl(imino)imidazolidine derivative characterized by a central imidazolidine ring conjugated to a triethyl-substituted phenyl group. This compound has garnered attention in pharmacological research due to its selective agonism of octopamine (OA) receptor subtypes, particularly in insect models. Structurally, the ethyl substituents at the 2,4,6-positions of the phenyl ring confer distinct steric and electronic properties, influencing receptor binding and metabolic stability . TEP has been utilized as a probe to differentiate OA receptor subtypes across species and tissues, demonstrating its utility in neurochemical studies .

Properties

CAS No.

4794-81-4

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-(2,4,6-triethylphenyl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C15H23N3/c1-4-11-9-12(5-2)14(13(6-3)10-11)18-8-7-17-15(18)16/h9-10H,4-8H2,1-3H3,(H2,16,17)

InChI Key

XOAGCCJOUUJQMP-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)CC)N2CCN=C2N)CC

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)N2CCN=C2N)CC

Other CAS No.

4794-81-4

Synonyms

2,4,6-triethylphenyl(imino)imidazolidine
TEPI-imidazolidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of TEP can be contextualized by comparing it with analogous iminoimidazolidine derivatives, including 2,4,6-trimethylphenyl(imino)imidazolidine (TMP), clonidine, and other aryl-substituted analogs. Key comparisons are outlined below:

Structural and Electronic Comparisons

Compound Substituents on Phenyl Ring Key Structural Features pKa (Basicity)
TEP 2,4,6-Triethyl Ethyl groups (electron-donating) Not reported
TMP 2,4,6-Trimethyl Methyl groups (moderately electron-donating) Not reported
Clonidine 2,6-Dichloro Chlorine atoms (electron-withdrawing) ~8.1
Apraclonidine 4-Amino-2,6-dichloro Chlorine + amino group (mixed effects) ~7.5
  • Chlorine in clonidine reduces basicity (lower pKa) due to electron withdrawal, whereas ethyl/methyl groups in TEP/TMP likely increase basicity, favoring interactions with OA receptors .

Pharmacological Activity

Compound Primary Target Selectivity Ratio (Tissue/Species) Potency (IC50/EC50)
TEP Firefly OA receptor (Gs-linked) >60-fold (firefly light organ vs. Manduca nerve cord) EC50 = 0.1 µM (firefly)
TMP Manduca OA receptor >2-fold (Manduca nerve cord vs. firefly) EC50 = 0.3 µM (Manduca)
Clonidine α-2-Adrenergic receptors Central nervous system (hypertension) IC50 = 10–100 nM (human)
Apraclonidine α-2-Adrenergic receptors Ocular (glaucoma) IC50 = ~50 nM (human)
  • Receptor Selectivity : TEP exhibits >60-fold selectivity for OA receptors in firefly light organs over Manduca sexta nerve cords, whereas TMP shows inverse selectivity (>2-fold for Manduca). This highlights the role of ethyl vs. methyl substituents in modulating tissue-specific receptor activation .
  • Mechanistic Divergence : Unlike clonidine (an α-2-adrenergic agonist), TEP/TMP target OA receptors in insects, reflecting evolutionary divergence in receptor subtypes. Chlorine in clonidine enhances affinity for mammalian receptors, while ethyl/methyl groups optimize insect receptor interactions .

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